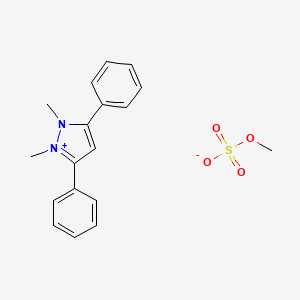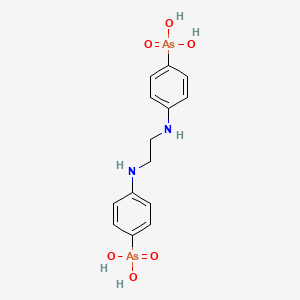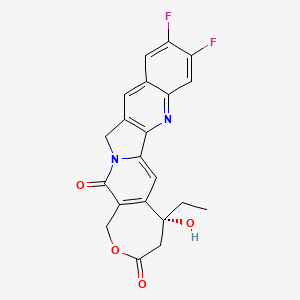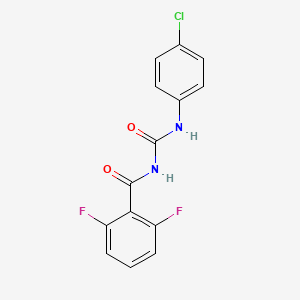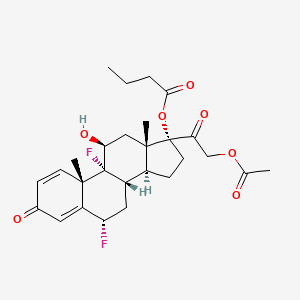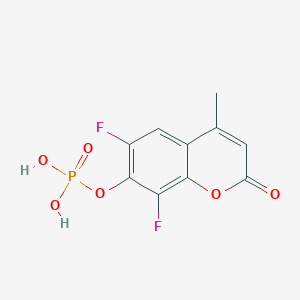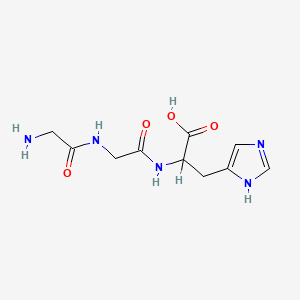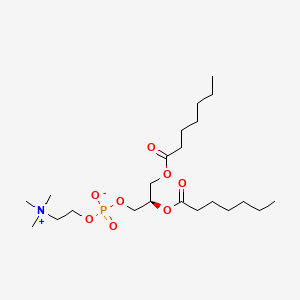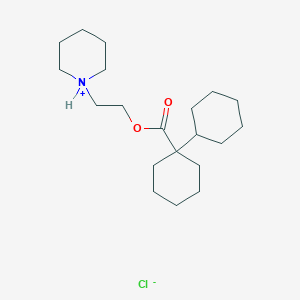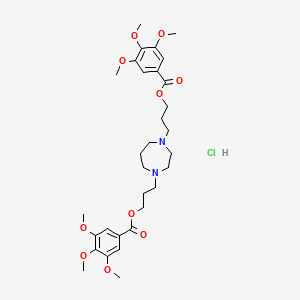
Cormelian
Vue d'ensemble
Description
Cormelian is a powerful and versatile compound that has been used in scientific research for decades. It is a polycyclic aromatic hydrocarbon (PAH) with a wide range of applications in both in vivo and in vitro studies. Cormelian has been used in a variety of biological and biochemical studies, as well as in pharmacological and physiological studies.
Applications De Recherche Scientifique
Archeological Glyptics Identification
- Scientific Field : Archeology and Spectroscopy .
- Summary of Application : Portable Raman spectroscopy was used to identify the materials of archeological glyptics in museum collections .
- Methods of Application : The method involved the use of portable Raman spectroscopy for in situ molecular analysis. This approach is nondestructive and can be noninvasive, not requiring sample preparation .
- Results or Outcomes : The study confirmed most of the identifications reported in the museum catalogue. The glyptics were mainly made of chalcedony. Other materials found were garnet, glass, and amber .
Bead Production in Mongolia
- Scientific Field : Archeology .
- Summary of Application : Carnelian beads from archaeological sites in Mongolia were analyzed to provide evidence for local production and use during the Late Bronze Age and Early Iron Age through the Xiongnu period .
- Methods of Application : The study involved technological, stylistic, and chemical analyses of carnelian beads .
- Results or Outcomes : The analysis provided evidence for local production and use of carnelian beads during the specified periods .
Characterization and Origin of Basalt-Derived Carnelian
- Scientific Field : Geology .
- Summary of Application : This study was designed to characterize carnelian in the context of the field relationships of host bedrock and surficial lithologies .
- Methods of Application : The method involved optical petrographic microscopy, X-ray diffraction (XRD) analysis, major and trace element geochemistry, and oxygen isotope analysis .
- Results or Outcomes : The study found that carnelian occurs locally in New Jersey in the Newark basin as medium- to coarse-size pebbles in fluvial gravel and alluvium and colluvium formed from erosion of Lower Jurassic Preakness Basalt .
Decorative Objects and Jewelry
- Scientific Field : Gemology .
- Summary of Application : Carnelian’s exquisite beauty and durability make it a popular choice for jewelry, including rings, necklaces, bracelets, and pendants .
- Methods of Application : It is often cut into cabochons, beads, or faceted gemstones to showcase its color and translucency .
- Results or Outcomes : Additionally, carnelian has found application in decorative objects, carvings, and even intaglios due to its excellent carving properties .
Historical Significance and Cultural Uses
- Scientific Field : History and Culture .
- Summary of Application : Carnelian has a remarkable historical significance, dating back thousands of years. It has been found in archaeological sites throughout the world, including ancient Egypt, Greece, Rome, and Mesopotamia .
- Methods of Application : In ancient Egypt, carnelian was highly regarded and often used in jewelry, amulets, and talismans. It was associated with royalty, protection, and vitality .
- Results or Outcomes : Carnelian’s exquisite beauty and durability make it a popular choice for jewelry, including rings, necklaces, bracelets, and pendants. It is often cut into cabochons, beads, or faceted gemstones to showcase its color and translucency .
Geological Origins and Formation
- Scientific Field : Geology .
- Summary of Application : Carnelian is formed through a combination of geological processes that take place over an extended period .
- Methods of Application : Carnelian is formed in a variety of geological settings, typically as secondary deposits. It commonly occurs in sedimentary rocks, such as cherts, agates, and flint nodules. The formation process begins with the deposition of silica-rich solutions in cavities or fractures within these rocks .
- Results or Outcomes : Silica-rich fluids, carrying dissolved silicon dioxide, infiltrate the host rock. Over time, the silica precipitates out of the solution and crystallizes within the void spaces, gradually forming chalcedony, including carnelian .
Propriétés
IUPAC Name |
3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O10.2ClH/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4;;/h18-21H,7-17H2,1-6H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILIWRRWAWKXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46Cl2N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cormelian | |
CAS RN |
20153-98-4 | |
| Record name | (tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di(propane-1,3-diyl) bis(3,4,5-trimethoxybenzoate) dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILAZEP DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV48LW10EO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



